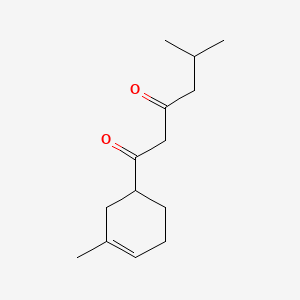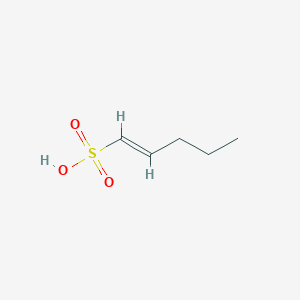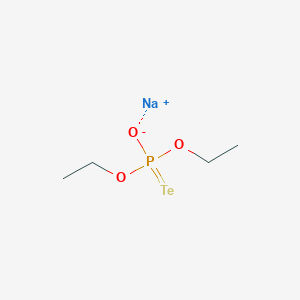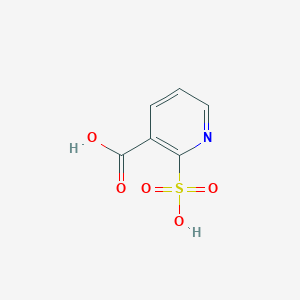
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride is an organic compound that belongs to the class of dibenzothiepins. It is characterized by a tricyclic structure containing sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
The synthesis of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of dibenzo(b,e)thiepin with an amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is used in the production of materials for electronic devices and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be compared with other similar compounds, such as:
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound is structurally similar but lacks the amine group.
7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol: This compound contains fluorine atoms and a hydroxyl group, making it chemically distinct.
Dibenzo(b,e)thiepin-11(6H)-one: Another related compound with a different functional group arrangement
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
82394-02-3 |
|---|---|
Fórmula molecular |
C15H16ClNS |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethylazanium;chloride |
InChI |
InChI=1S/C15H15NS.ClH/c16-9-14-12-6-2-1-5-11(12)10-17-15-8-4-3-7-13(14)15;/h1-8,14H,9-10,16H2;1H |
Clave InChI |
LLFAICDXHPLYIL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)


![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)




